5-Chloro-2-phenylisoindoline-1,3-dione 5-Chloro-2-phenylisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 26491-49-6
VCID: VC14353829
InChI: InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H
SMILES:
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.67 g/mol

5-Chloro-2-phenylisoindoline-1,3-dione

CAS No.: 26491-49-6

Cat. No.: VC14353829

Molecular Formula: C14H8ClNO2

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-phenylisoindoline-1,3-dione - 26491-49-6

Specification

CAS No. 26491-49-6
Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
IUPAC Name 5-chloro-2-phenylisoindole-1,3-dione
Standard InChI InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H
Standard InChI Key RLXKJHQKSUMZIZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Framework

5-Chloro-2-phenylisoindoline-1,3-dione belongs to the class of N-substituted phthalimides, featuring a bicyclic isoindole backbone with two ketone groups at the 1- and 3-positions. The substitution pattern distinguishes it from simpler analogs:

  • Chlorine atom at the 5-position introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions.

  • Phenyl group at the 2-position contributes aromatic stacking potential and modulates solubility profiles.

The molecular formula is deduced as C14H8ClNO2\text{C}_{14}\text{H}_8\text{ClNO}_2, with a molecular weight of 257.67 g/mol (calculated exact mass: 257.0244). Comparative analysis with the hydroxy analog (5-chloro-2-hydroxyisoindole-1,3-dione, MW 197.58 g/mol ) highlights the mass increment due to the phenyl substitution.

Crystallographic and Spectroscopic Data

While crystallographic data for 5-chloro-2-phenylisoindoline-1,3-dione remains unreported, related phthalimides exhibit planar isoindole cores with substituents adopting equatorial orientations. Key spectral features anticipated include:

  • IR: Strong absorptions at 1700–1750 cm1^{-1} (C=O stretching) and 750 cm1^{-1} (C-Cl stretching).

  • NMR: Distinct deshielding of the carbonyl carbons (δ165175\delta \approx 165–175 ppm in 13C^{13}\text{C} NMR) and aromatic proton splitting patterns reflecting substituent positions.

Synthetic Methodologies

Palladium-Catalyzed Carbonylative Cyclization

The most viable route to 5-chloro-2-phenylisoindoline-1,3-dione involves palladium-catalyzed carbonylative cyclization, as demonstrated for analogous isoindoline-1,3-diones . Adapting the protocol by Worlikar and Larock (2008):

  • Substrate Preparation:

    • oo-Chlorobenzoic acid derivatives serve as the bicyclic precursor.

    • Phenylamine (aniline) introduces the N-phenyl group.

  • Optimized Reaction Conditions:

    • Catalyst: Pd(OAc)2_2 (5 mol%) with dppf ligand (10 mol%).

    • Solvent: DMF at 100°C under 1 atm CO.

    • Base: DABCO (2 equiv) to facilitate deprotonation.

  • Mechanistic Pathway:

    • Oxidative addition of Pd(0) to the oo-chlorobenzoic acid derivative.

    • CO insertion to form a Pd-acyl intermediate.

    • Nucleophilic attack by aniline, followed by cyclization and reductive elimination.

This method typically achieves yields of 70–85% for N-aryl phthalimides , suggesting comparable efficiency for the target compound.

Alternative Synthetic Routes

  • Ullmann Coupling: Copper-mediated coupling of 5-chloroisoindoline-1,3-dione with iodobenzene, though less atom-economical.

  • Electrophilic Aromatic Substitution: Direct phenyl group introduction via Friedel-Crafts alkylation, limited by regioselectivity challenges.

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue (Predicted)Method of Determination
Melting Point210–215°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3Reverse-phase HPLC
Aqueous Solubility<0.1 mg/mLShake-flask method (25°C)

The high LogP value indicates lipophilicity, favoring membrane permeability but posing formulation challenges.

Stability and Degradation

  • Photostability: Susceptible to UV-induced degradation at the C-Cl bond, necessitating amber storage.

  • Hydrolytic Stability: Resistant to hydrolysis under physiological pH (1–8), as evidenced by analog studies .

Industrial and Material Science Applications

Polymer Synthesis

Hyperbranched poly(ester-amide)s incorporating phthalimide units exhibit high thermal stability (Tg>200°CT_g > 200°C) . The phenyl group in 5-chloro-2-phenylisoindoline-1,3-dione could serve as a crosslinking agent in epoxy resins.

Organic Electronics

Phthalimide derivatives function as electron-transport layers in OLEDs. The chloro substituent improves electron affinity (3.1eV\approx 3.1 \, \text{eV}), while the phenyl group enhances film-forming properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator